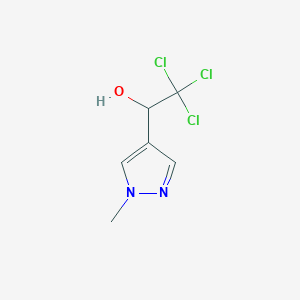

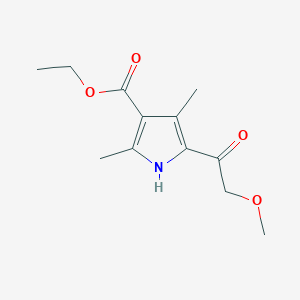

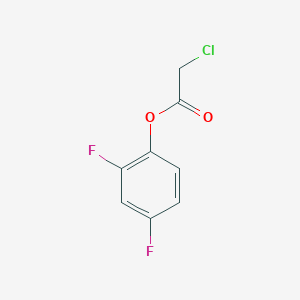

![molecular formula C7H5Cl2N3 B1396427 2,4-二氯-6-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1192711-71-9](/img/structure/B1396427.png)

2,4-二氯-6-甲基-7H-吡咯并[2,3-d]嘧啶

描述

“2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of a newly synthesized series of pyrrolo[2,3-d]pyrimidine derivatives .

Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” can be found in various databases such as ChemSpider .Chemical Reactions Analysis

This compound undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.04 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学研究应用

Application 1: Anticancer Research

- Summary of Application : This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research .

- Methods of Application : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . All compounds were tested in vitro against seven selected human cancer cell lines .

- Results or Outcomes : Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Application 2: Biochemical Reagent

- Summary of Application : This compound is used as a biochemical reagent in life science related research .

- Results or Outcomes : The outcomes can also vary widely depending on the specific research context. In general, the use of this compound as a biochemical reagent can facilitate a wide range of scientific investigations and contribute to the advancement of knowledge in the life sciences .

Application 3: Manufacture of Tofacitinib Citrate

- Summary of Application : This compound is used in the manufacture of Tofacitinib citrate , a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

- Methods of Application : The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .

- Results or Outcomes : The outcome of this application is the production of Tofacitinib citrate, a medication that has been approved for use in various inflammatory conditions .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

未来方向

属性

IUPAC Name |

2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEYSTWXKJBVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718260 | |

| Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

1192711-71-9 | |

| Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

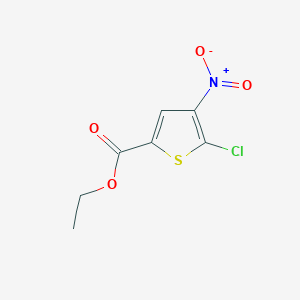

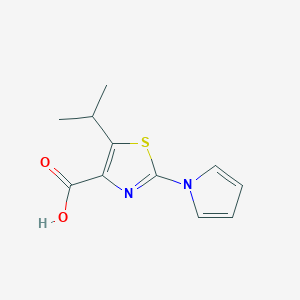

![N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1396346.png)

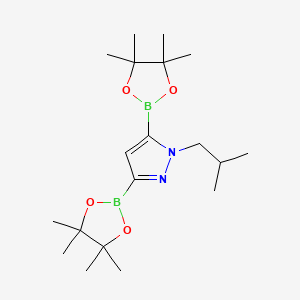

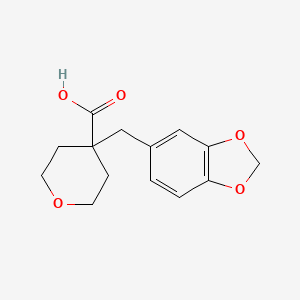

![Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate](/img/structure/B1396348.png)

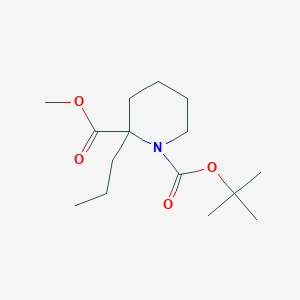

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)

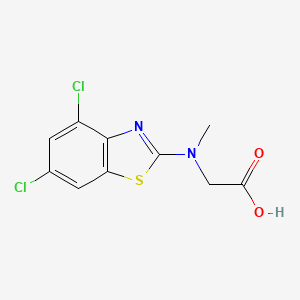

![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)